(S)-1-Benzyl-3-methylpiperazine

Übersicht

Beschreibung

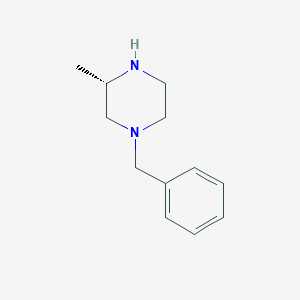

(S)-1-Benzyl-3-methylpiperazine is a chiral piperazine derivative characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group on the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-methylpiperazine typically involves the reaction of (S)-3-methylpiperazine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the benzyl group to a methyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: (S)-1-Methyl-3-methylpiperazine.

Substitution: Various alkyl or aryl-substituted piperazines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its role in modulating biological pathways and as a potential tool in biochemical assays.

Medicine: Studied for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.

Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other piperazine derivatives.

Wirkmechanismus

The mechanism of action of (S)-1-Benzyl-3-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Benzylpiperazine: Lacks the methyl group on the piperazine ring, which may result in different pharmacological properties.

3-Methylpiperazine: Lacks the benzyl group, leading to variations in its chemical reactivity and biological activity.

N-Benzyl-2-methylpiperazine: Similar structure but with the methyl group on a different position, affecting its overall properties.

Uniqueness: (S)-1-Benzyl-3-methylpiperazine is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

(S)-1-Benzyl-3-methylpiperazine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a piperazine ring substituted with both benzyl and methyl groups, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 176.27 g/mol

- IUPAC Name : this compound

The presence of both a benzyl group and a methyl group on the piperazine ring allows for diverse interactions with various biological molecules, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an inhibitor or modulator of certain enzymes and receptors involved in various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds in the piperazine class, including this compound, exhibit inhibitory activity against serine hydrolases such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes play crucial roles in the degradation of endocannabinoids, which are important for regulating various physiological processes.

Case Studies

- Inhibition of MAGL and FAAH : A study demonstrated that piperazine derivatives could significantly raise brain endocannabinoid levels by inhibiting MAGL and FAAH. This suggests potential therapeutic applications in pain management and neuroprotection .

- Structure-Activity Relationship (SAR) : The modification of the piperazine ring structure has been shown to affect the potency and selectivity of the compound against different serine hydrolases. For instance, specific substitutions on the piperazine ring led to enhanced selectivity for MAGL over FAAH, indicating that careful structural tuning can optimize therapeutic outcomes .

Biological Activity Table

Safety and Toxicology

While this compound shows promising biological activity, further studies are required to assess its safety profile. Toxicological evaluations should focus on potential side effects associated with enzyme inhibition, particularly regarding the modulation of endocannabinoid levels.

Eigenschaften

IUPAC Name |

(3S)-1-benzyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUDSPYJDXBOF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426105 | |

| Record name | (S)-1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132871-12-6 | |

| Record name | (S)-1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions several piperazine derivatives, including (S)-1-benzyl-3 methylpiperazine-2,5-dione (C), showing antiproliferative activity. What structural features of these compounds might contribute to this activity?

A1: While the abstract doesn't provide a detailed mechanism, we can speculate based on similar compounds and their known interactions. Piperazine derivatives, particularly those with aromatic substituents like the benzyl group in (S)-1-benzyl-3 methylpiperazine-2,5-dione (C), often exhibit biological activity. [] These aromatic groups can participate in hydrophobic interactions and π-π stacking with biological targets, such as enzymes or DNA. Additionally, the piperazine ring's nitrogen atoms can engage in hydrogen bonding or act as Lewis bases, further influencing binding affinity and biological activity. Further research is needed to elucidate the precise mechanism of action for (S)-1-benzyl-3 methylpiperazine-2,5-dione (C) and its analogs.

Q2: The study found synergistic effects when certain piperazine derivatives were combined with established anticancer drugs. What are the implications of these findings for potential therapeutic applications?

A2: The observed synergistic effects between compounds like (S)-1-benzyl-3 methylpiperazine-2,5-dione (C) and established anticancer drugs like cytosine arabinoside or mithramycin are promising. [] Synergy suggests that these combinations could enhance the efficacy of current treatment regimens. This could potentially lead to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.